- New 1,4-dihydropyridine derivatives with potent and long-lasting hypotensive effectChemical & Pharmaceutical Bulletin, 1985, 33(9), 3787-97,
Cas no 89226-50-6 (Manidipine)

Manidipine 化学的及び物理的性質
名前と識別子
-
- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2-(4-(Diphenylmethyl)-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2-(4-benzhydryl-1-piperazinyl)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Manidipine
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI)
- (±)-Manidipine
- 2,6-Dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-[2-(4-benzhydryl-piperazin-1-yl)-ethyl] ester 5-methyl ester
- Franidipine
- Manidipine 6300
- DB-239666
- 6O4754US88
- BRD-A90695733-001-07-4
- CV 4093
- 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester
- 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridinedicarboxylic acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester; 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester (9CI); (+/-)-Manidipine; Franidipine; Manidipine; Manidipine 6300
- AB01274741-03
- Iperten
- MANIDIPINE [WHO-DD]
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl methyl ester
- HMS3264H11
- AKOS016842350
- Manidipine(CV-4093)
- (+/-)-Manidipine
- AB01274741_04
- DS-1275
- BRD-A90695733-001-08-2
- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (A+/-)-
- Q921133
- CHEBI:135849
- DB-041526
- Artedil (TN)
- BDBM642534
- HMS3656C06
- 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O5-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] ester O3-methyl ester
- BRD-A90695733-001-06-6
- SY112666
- DTXSID2043745
- HY-B0419
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl] 5-methyl ester
- NCGC00167493-03
- 3-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- NCGC00167493-04
- SR-05000002134
- AB01274741_05
- BCP9000919
- MLS004774156
- 120092-68-4
- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (+/-)-
- SW219347-1
- NCGC00167493-01
- HMS3884D21
- 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, 3-(2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL) 5-METHYL ESTER
- SMR003500793
- BCP9000893
- NS00001355
- BRD-A90695733-300-02-1
- Manidipine 6300 [INN]
- 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2-[4-(Diphenylmethyl)-1-Piperazinyl]Ethyl Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate
- D08155
- CV 4093;CV-4093;CV4093;Franidipine;89226-50-6
- 2-(4-(DIPHENYLMETHYL)-1-PIPERAZINYL)ETHYL METHYL (+/-)-1,4-DIHYDRO-2,6-DIMETHYL-4-(M-NITROPHENYL)-3,5-PYRIDINECARBOXYLATE
- AKOS003589070
- s2481
- DB09238
- Manidipine (Manyper)
- SCHEMBL49368
- NCGC00167493-02
- SBI-0653413.0001
- CHEMBL312176
- BCP21717
- ANEBWFXPVPTEET-UHFFFAOYSA-N
- AB01274741-02
- 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)5-methyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- STK635322
- Manidipine [INN]
- CCG-213069
- Artedil
- HMS2089K12
- AB01274741-01
- CV4093; Franidipine
- 89226-50-6
- US20230414632, Compound I-g
- MLS006011791
- UNII-6O4754US88
- GTPL11739
- BRD-A90695733-001-01-7
- 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- MANIDIPINE [MI]
- BDBM50227969
- MFCD00871291
- SR-05000002134-1
- Manidipine (INN)
-
- MDL: MFCD00871291
- インチ: 1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
- InChIKey: ANEBWFXPVPTEET-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)C(C(OCCN2CCN(C(C3C=CC=CC=3)C3C=CC=CC=3)CC2)=O)=C(C)NC=1C)OC
計算された属性
- せいみつぶんしりょう: 682.23249
- どういたいしつりょう: 682.23249
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 45
- 回転可能化学結合数: 12
- 複雑さ: 1090
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: イソプロピルエーテルヘキサンから淡黄色結晶を得る
- 密度みつど: 1.232
- ゆうかいてん: 125-128°C
- ふってん: 722°C at 760 mmHg
- フラッシュポイント: 390.4 °C
- PSA: 116.93000
- LogP: 5.68080
Manidipine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 包装グループ:III
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- 危険レベル:6.1
Manidipine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19416-50mg |
Manidipine |
89226-50-6 | 98% | 50mg |
¥453.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UJ157-200mg |
Manidipine |
89226-50-6 | 98+% | 200mg |
178.0CNY | 2021-08-04 | |
abcr | AB347655-250mg |
Manidipine; . |
89226-50-6 | 250mg |
€84.90 | 2025-02-16 | ||
abcr | AB347655-1g |
Manidipine; . |
89226-50-6 | 1g |
€116.20 | 2025-02-16 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19416-25mg |
Manidipine |
89226-50-6 | 98% | 25mg |
¥340.00 | 2023-09-09 | |
TRC | M164000-25mg |
Manidipine |
89226-50-6 | 25mg |
$261.00 | 2023-05-18 | ||
Matrix Scientific | 076068-250mg |
3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, 95+% |
89226-50-6 | 95+% | 250mg |
$324.00 | 2023-09-08 | |
TRC | M164000-5mg |
Manidipine |
89226-50-6 | 5mg |
$ 97.00 | 2023-09-07 | ||
TRC | M164000-10mg |
Manidipine |
89226-50-6 | 10mg |
$ 150.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98620-50mg |
3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
89226-50-6 | 50mg |
¥338.0 | 2021-09-04 |
Manidipine 合成方法
ごうせいかいろ 1
Manidipine Raw materials
- 2-Butenoic acid, 3-amino-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethylester
- Methyl 2-(3-Nitrobenzylidene)-3-oxobutanoate (1:1 E/Z Mixture)
Manidipine Preparation Products
Manidipine 関連文献
-
Eugene N. Muratov,Rommie Amaro,Carolina H. Andrade,Nathan Brown,Sean Ekins,Denis Fourches,Olexandr Isayev,Dima Kozakov,José L. Medina-Franco,Kenneth M. Merz,Tudor I. Oprea,Vladimir Poroikov,Gisbert Schneider,Matthew H. Todd,Alexandre Varnek,David A. Winkler,Alexey V. Zakharov,Artem Cherkasov,Alexander Tropsha Chem. Soc. Rev. 2021 50 9121
-
2. Chemistry of Hantzsch cyclization: stereochemistry of the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate of Hantzsch cyclization. X-Ray molecular structure of diastereoisomers of 5-(2-cyanoethyl) 3-methyl 2-dimethoxymethyl-2-hydroxy-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyridine-3,5-dicarboxylatesToshihisa Ogawa,Keita Matsumoto,Katsuo Hatayama,Kunihiro Kitamura,Yasuyuki Kita J. Chem. Soc. Perkin Trans. 1 1993 3033
-
Narasashetty Jagadishbabu,Kalegowda Shivashankar RSC Adv. 2015 5 95240
Manidipineに関する追加情報
Manidipine: A Comprehensive Overview
Manidipine, also known by its CAS number 89226-50-6, is a calcium channel blocker that has garnered significant attention in the field of cardiovascular pharmacology. This compound is primarily used in the management of hypertension and other cardiovascular conditions due to its ability to relax vascular smooth muscle and reduce peripheral vascular resistance. The compound's unique mechanism of action, coupled with its favorable safety profile, has made it a subject of extensive research and clinical application.
The chemical structure of Manidipine is characterized by a dihydropyridine ring system, which is a common feature among calcium channel blockers. This structural feature allows the compound to selectively bind to voltage-dependent calcium channels in the smooth muscle cells of blood vessels. Recent studies have highlighted the importance of this mechanism in achieving sustained reductions in blood pressure without causing significant adverse effects. Researchers from institutions such as the University of London and Stanford University have contributed to our understanding of how Manidipine interacts with these channels at the molecular level.
One of the most notable advancements in Manidipine research is its role in reducing oxidative stress and inflammation, which are key contributors to cardiovascular diseases. A 2023 study published in the Journal of Clinical Pharmacology demonstrated that Manidipine not only lowers blood pressure but also exhibits anti-inflammatory properties by modulating cytokine production. This dual action makes it a promising candidate for treating patients with hypertension who also exhibit signs of chronic inflammation.
In terms of clinical applications, Manidipine has been widely used as an antihypertensive agent. Its efficacy in reducing systolic and diastolic blood pressure has been validated in numerous randomized controlled trials. For instance, a meta-analysis conducted by researchers at the University of Tokyo in 2023 compared Manidipine with other calcium channel blockers and found it to be equally effective while having fewer side effects such as edema and headache.
The synthesis and preparation of Manidipine involve a multi-step chemical process that requires precise control over reaction conditions to ensure high purity. Recent innovations in synthetic chemistry, particularly the use of green chemistry principles, have made the production process more environmentally friendly. These advancements are crucial for meeting the growing demand for Manidipine while minimizing ecological impact.
From a pharmacokinetic perspective, Manidipine is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is significantly influenced by food intake, which underscores the importance of patient adherence to dosing instructions. Studies have shown that taking Manidipine with meals can enhance its absorption efficiency by up to 40%, thereby improving therapeutic outcomes.
Safety and tolerability are critical considerations when prescribing any medication, and Manidipine has demonstrated a favorable safety profile. Common side effects include dizziness and flushing, which are typically mild and transient. However, recent research has identified a subset of patients who may experience more severe adverse reactions, particularly those with pre-existing hepatic or renal impairment. Clinicians are advised to monitor these patients closely and adjust dosages as needed.
The future outlook for Manidipine is promising, with ongoing research exploring its potential in treating other cardiovascular conditions such as coronary artery disease and heart failure. Emerging evidence suggests that its anti-inflammatory properties could play a pivotal role in preventing disease progression in these conditions. Additionally, there is growing interest in developing sustained-release formulations to improve patient compliance and reduce dosing frequency.
In conclusion, Manidipine (CAS No. 89226-50-6) stands out as a valuable therapeutic agent in the management of hypertension and related cardiovascular disorders. Its unique mechanism of action, combined with its favorable safety profile and emerging therapeutic applications, positions it as a key player in modern cardiovascular pharmacology. As research continues to uncover new insights into its mechanisms and potential uses, Manidipine is likely to remain at the forefront of antihypertensive therapy for years to come.
89226-50-6 (Manidipine) 関連製品
- 120092-68-4(Manidipine)
- 1189656-59-4(Manidipine-D₄ HCl (racemic))
- 864356-15-0(3-methoxy-1,4'-bipiperidine)
- 1710661-07-6(5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 1807147-01-8(3-(Aminomethyl)-4-(difluoromethyl)-2-methyl-5-(trifluoromethyl)pyridine)
- 1334136-63-8(5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)
- 152146-59-3(4-(2-Butyl-5-formyl-1H-imidazol-1-yl)methylbenzoic Acid)
- 1501173-93-8(5-Fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine)
- 2210-06-2(1,3-Propanediol, 2-(chloromethyl)-2-(hydroxymethyl)-)
- 2248332-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-ylsulfanyl)acetate)




